molecular formula C5H7BrClN3 B3186476 5-Bromopyridine-2,4-diamine dihydrochloride CAS No. 1241726-02-2

5-Bromopyridine-2,4-diamine dihydrochloride

Cat. No.: B3186476
CAS No.: 1241726-02-2
M. Wt: 224.48 g/mol
InChI Key: BRZBMQXWRQPIJJ-UHFFFAOYSA-N
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Description

5-Bromopyridine-2,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H8BrCl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopyridine-2,4-diamine dihydrochloride can be synthesized from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride . The reaction involves the reduction of the nitro group to an amino group, resulting in the formation of 5-Bromopyridine-2,4-diamine. The dihydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2,4-diamine dihydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as stannous chloride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Bromopyridine-2,4-diamine, while oxidation and reduction reactions can modify the amino groups.

Scientific Research Applications

5-Bromopyridine-2,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyridine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

CAS No.

1241726-02-2

Molecular Formula

C5H7BrClN3

Molecular Weight

224.48 g/mol

IUPAC Name

5-bromopyridine-2,4-diamine;hydrochloride

InChI

InChI=1S/C5H6BrN3.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H4,7,8,9);1H

InChI Key

BRZBMQXWRQPIJJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1N)Br)N.Cl.Cl

Canonical SMILES

C1=C(C(=CN=C1N)Br)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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